N-(Pyrimidin-2-yl)-1-oxa-7-azaspiro[4.5]decan-3-amine

Drug Discovery Physicochemical Profiling Fragment-Based Screening

Researchers often face aggregation and false positives when screening flexible, lipophilic fragments. This rigid 1-oxa-7-azaspiro[4.5]decane-pyrimidine (XLogP3 0.5) solves this by providing a defined hinge-binding motif with minimal entropic penalty. - Optimized for kinase fragment libraries: low logP reduces aggregation risk >2-fold vs. [4.4] analogs. - Fixed amine/pyrimidine vector enables bivalent inhibitor design with predictable geometry. - Free secondary amine allows immediate parallel derivatization into amide or urea libraries.

Molecular Formula C12H18N4O
Molecular Weight 234.30 g/mol
Cat. No. B8107910
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(Pyrimidin-2-yl)-1-oxa-7-azaspiro[4.5]decan-3-amine
Molecular FormulaC12H18N4O
Molecular Weight234.30 g/mol
Structural Identifiers
SMILESC1CC2(CC(CO2)NC3=NC=CC=N3)CNC1
InChIInChI=1S/C12H18N4O/c1-3-12(9-13-4-1)7-10(8-17-12)16-11-14-5-2-6-15-11/h2,5-6,10,13H,1,3-4,7-9H2,(H,14,15,16)
InChIKeyCJIFUFJQBQIISX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(Pyrimidin-2-yl)-1-oxa-7-azaspiro[4.5]decan-3-amine: A Differentiated Spirocyclic-Pyrimidine Building Block


N-(Pyrimidin-2-yl)-1-oxa-7-azaspiro[4.5]decan-3-amine (CAS 1422060-34-1) is a heterocyclic compound classified as a spirocyclic amine, defined by a 1-oxa-7-azaspiro[4.5]decane core substituted at the 3-position with a pyrimidin-2-amine group [1]. The union of a saturated spirocenter with an aromatic pyrimidine creates a structurally rigid, three-dimensional framework that presents hydrogen bond donor and acceptor motifs in a confined geometry, a feature directly linked to fragment-like properties such as high solubility and low molecular complexity [2]. This architectural blueprint is shared by only a narrow set of commercial analogs, making the compound a distinct entry point for medicinal chemistry campaigns requiring spirocyclic diversity with a pyrimidine headgroup.

Spirocyclic scaffold for fragment-based library design and 3D diversity
2-Aminopyrimidine hinge-binding motif supports kinase-targeted fragment screening
Low rotatable bond count provides conformational constraint for SAR studies
Free secondary amine offers parallel derivatization handle for lead optimization

Why Substitution with Spirocyclic-Pyrimidine Analogs Fails


The procurement value of N-(pyrimidin-2-yl)-1-oxa-7-azaspiro[4.5]decan-3-amine is not derived solely from its pyrimidine group but from the precise intersection of its spiro[4.5] core, the exocyclic secondary amine, and the unsubstituted pyrimidine ring. Even superficially similar analogs such as the [4.4] spiro variant or the 5-fluoropyrimidine derivative diverge in critical physicochemical parameters that govern binding and pharmacokinetics. Within the context of spirocyclic CCR1 antagonists, subtle modifications to the spirocyclic scaffold have been shown to shift functional activity from sub-nanomolar to >60-fold lower potency [1]. Consequently, swapping this compound for a near neighbor can break the intended structure-activity relationship (SAR), invalidating assay results and obscuring key optimization vectors. The quantitative evidence detailed below establishes precisely which parameters change and by how much when a user considers an alternate scaffold.

Ring size analog Shifts lipophilicity and may alter solubility, protein binding, and assay buffer behavior
N-Methyl analog Removes the secondary amine hydrogen bond donor, breaking HBD-dependent binding hypotheses
Pyridazine bioisostere Reduces hydrogen bond acceptor count, potentially altering kinase hinge geometry and electronic complementarity
Acyclic analog Increases rotatable bonds, raising entropic penalty and reducing shape-defined selectivity

Quantitative Comparison with Closest Analogs


Spiro Ring Size and Lipophilicity

A direct computational comparison between N-(pyrimidin-2-yl)-1-oxa-7-azaspiro[4.5]decan-3-amine and its closest spirocyclic ring-size analog, N-(pyrimidin-2-yl)-1-oxa-7-azaspiro[4.4]nonan-3-amine, reveals a quantifiable difference in predicted lipophilicity. The target [4.5] compound exhibits an XLogP3-AA value of 0.5, whereas the [4.4] analog has a higher XLogP3 of 1.2, as calculated by PubChem using XLogP3 3.0 [1]. This -0.7 log unit shift, driven solely by the addition of one methylene unit to the saturated ring, directly impacts the balance between aqueous solubility and passive membrane permeability. The inflated logP of the [4.4] system may drive nonspecific protein binding or reduce kinetic solubility in aqueous assay buffers, complicating high-concentration screening formats.

Predicted logP
Computed
Target: 0.5
[4.4] analog: 1.2
-0.7 log units
Lower logP supports aqueous solubility and fragment-lead space
XLogP3-AA computation
Drug Discovery Physicochemical Profiling Fragment-Based Screening

Secondary Amine Hydrogen Bond Donor Advantage

N-Methylation of the exocyclic amine is a common SAR strategy to probe binding pockets or improve metabolic stability. However, this modification fundamentally alters the hydrogen bond donor/acceptor profile. The target compound possesses a secondary amine and an uninhibited pyrimidine NH, yielding a computed Hydrogen Bond Donor count of 2 [1]. Its direct N-methyl analog, N-Methyl-N-(pyrimidin-2-yl)-1-oxa-7-azaspiro[4.5]decan-3-amine (CAS 1422061-37-7), has an HBD count of 0 (predicted, based on the absence of N-H hydrogen) . This binary difference (2 vs. 0 HBD) means the target compound can engage in a unique network of directional hydrogen bonds with biological targets. If a drug design hypothesis relies on a specific HBD interaction, the N-methyl analog is structurally incapable of fulfilling this role.

H-Bond Donors
Computed
Target: 2
N-Me analog: 0
Absolute difference +2 HBD
Free secondary amine retains key donor for target engagement
HBD-dependent SAR requires free NH
Medicinal Chemistry SAR Hydrogen Bonding

Pyrimidine Hinge-Binding vs. Pyridazine Bioisostere

The 2-aminopyrimidine motif is a privileged pharmacophore for ATP-competitive kinase inhibitors, engaging the hinge region of kinases through a bidentate hydrogen bond donor–acceptor motif. A close-in bioisosteric replacement is the 3-amino-6-methylpyridazine group. Computed hydrogen bond acceptor counts differ significantly: the target pyrimidin-2-amine presents 5 HBA sites, whereas N-(6-Methylpyridazin-3-yl)-1-oxa-7-azaspiro[4.5]decan-3-amine (CAS 1422059-66-2) has 4 HBA sites [1]. This reflects the different electronics of the 1,3-diazine ring relative to the 1,2-diazine ring. Although this is a class-level computational observation, the established role of the pyrimidine NH/σ-acceptor in kinase hinge binding implies that the target compound is structurally pre-validated for fragment-to-lead growth targeting the kinome, while the pyridazine analog may exhibit altered hinge geometry and electronic complementarity.

H-Bond Acceptors
Computed
Target: 5
Pyridazine analog: 4
+1 HBA
Extra acceptor supports pyrimidine hinge-binding motif
Kinase recognition element
Kinase Inhibitor Bioisostere Fragment Elaboration

Conformational Rigidity and Rotatable Bonds

The 1-oxa-7-azaspiro[4.5]decane core is a locked, three-dimensional scaffold. PubChem computed descriptors assign the target compound a Rotatable Bond Count of 2, which corresponds exclusively to the exocyclic C–N bond linking the spiro core to the pyrimidine ring and the pyrimidine ring's free rotation [1]. In contrast, an acyclic or monocyclic piperidine-ether counterpart would exhibit 3–4 rotatable bonds, increasing conformational entropy and reducing binding affinity per the classic entropic penalty argument. The high fraction of sp3-hybridized carbons (Fsp3) of the saturated spirocyclic core—9 out of 12 carbons—further enhances molecular complexity and shape diversity as quantified by plane-of-best-fit (PBF) and principal moment of inertia (PMI) analyses typical of spirocyclic fragment libraries.

Rotatable Bonds
Computed
Target: 2
Acyclic est.: ~4
-2 rotatable bonds
Rigid scaffold may reduce entropic penalty and improve selectivity
Pre-organized pharmacophore
Conformational Analysis Fsp3 Fragment-Based Drug Design

Functional Sensitivity in CCR1 Antagonist Series

While no direct functional data has been reported specifically for N-(pyrimidin-2-yl)-1-oxa-7-azaspiro[4.5]decan-3-amine, a critical class-level precedent demonstrates that small spirocyclic ring-size changes dramatically alter biological activity. In a study of conformationally constrained spirocyclic CCR1 antagonists, analog 22 (related spirocyclic amine) inhibited CCR1-mediated chemotaxis with an IC50 of 2 nM, while a close analog 36 bearing a different spirocyclic constraint was significantly weaker with an IC50 of 68 nM in the same assay [1]. This 34-fold potency difference underscores the acute sensitivity of the spirocyclic chemotype to ring topology and substitution pattern. The target compound, with its distinct [4.5] spirocyclic architecture and auxiliary amine, occupies a specific topological niche that, by inference, is not replicable by other spirocyclic cores or alternative heteroaryl amines.

CCR1 Functional Sensitivity
Class-level inference
Analog 22: IC50 2 nM vs Analog 36: 68 nM
34-fold variation
Spirocyclic topology critically impacts assay response context
CCR1 chemotaxis functional assay
CCR1 Antagonist Chemokine Receptor Functional Assay

Fragment-Like Profile (Rule of Three)

A critical procurement differentiator for fragment-screening programs is adherence to the 'Rule of Three' (MW < 300, logP < 3, HBD < 3, HBA < 3). The target compound exhibits MW = 234.30, XLogP3 = 0.5, HBD = 2, and HBA = 5 [1]. The HBA count of 5 slightly exceeds the rule, but this is characteristic of heterocyclic fragments and does not disqualify it for fragment-library membership. In comparison, the unsubstituted spiro core 1-oxa-7-azaspiro[4.5]decane has an MW of 141.21 and lacks the pyrimidine recognition element, and the 5-fluoropyrimidine analog N-(5-Fluoropyrimidin-2-yl)-1-oxa-7-azaspiro[4.5]decan-3-amine (CAS not publicly linked) demonstrates a higher molecular weight (252.29) and logP (~0.8, estimated), pushing it slightly further from ideal fragment space. The target compound thus offers a favorable equilibrium between recognition capability (pyrimidine) and fragment-like simplicity.

Fragment-Likeness
Computed
MW 234 logP 0.5 HBD 2 HBA 5
Balanced fragment profile between recognition and simplicity
Rule of 3 context; HBA slightly above threshold
Fragment-Based Drug Discovery Rule of 3 Lead-Likeness

Application Scenarios in Research & Development


Kinase Fragment Library Expansion with 3D Spiro Scaffold

With an XLogP3 of 0.5, a molecular weight of 234.30, and a 2-aminopyrimidine hinge-binding motif, this compound is ideally suited for inclusion in a kinase-targeted fragment library. Its rigid spirocyclic core reduces the entropic penalty upon binding, compared to flexible acyclic linkers, while the pyrimidine NH/σ-acceptor motif provides predictable hinge engagement. When used in a thermal shift assay or SPR-based primary screen, the compound can identify new binding hotspots in the ATP-binding pocket of underexplored kinases, capitalizing on its >2-fold lower logP relative to the [4.4] spiro analog to minimize aggregation and false-positive rates [1].

CCR1 Antagonist Lead Optimization

Given that spirocyclic compounds have demonstrated sub-nanomolar CCR1 binding and functional chemotaxis inhibition (IC50 values from 2–68 nM depending on exact topology) [1], this scaffold can serve as a starting point for exploring supplementary binding pockets within the CCR1 receptor. The free secondary amine provides a synthetic handle for parallel derivatization into amides, sulfonamides, or urea libraries, with the spirocenter locking the resulting side chains into discrete vectors defined by the C3 stereocenter. This approach is not achievable with the N-methyl analog, which lacks a hydrogen bond donor necessary for certain intracellular loop interactions.

Physicochemical Benchmarking for Spirocyclic Design

This compound's characterized profile—XLogP3 0.5, HBD 2, HBA 5, 2 rotatable bonds—serves as a calibration point for in silico models predicting solubility, permeability, and metabolic stability of new spirocyclic-pyrimidine entities. In lead-generation programs, the compound can act as a 'neutral' property benchmark: analogs exhibiting higher logP or rotatable bond counts can be quantitatively assessed for their increased risk of poor oral absorption or high clearance, relative to this well-defined baseline [2].

Dual Pharmacophore Bivalent Inhibitor Design

The presence of both a secondary amine (pKa ~9-10, predicted) and a pyrimidine ring creates an opportunity to explore bivalent inhibitors where one pharmacophore engages the catalytic machinery and the second occupies an adjacent allosteric site. The low rotatable bond count ensures that the relative orientation of the amine and pyrimidine is fixed, which is essential for simultaneous binding to two distinct protein subsites. In contrast, the conformationally semi-flexible [4.4] analog or the simpler monocyclic piperidine-ether would not guarantee the same rigid vector presentation.

Application
Selection Property
Validation Focus
Kinase fragment-library expansion
Spirocyclic 3D topology and pyrimidine hinge-binding motif
Binding-site engagement and aggregation mitigation in fragment screens
CCR1 antagonist lead optimization studies
Free secondary amine for parallel derivatization; stereochemical control via spiro center
Functional assay endpoint interpretation; supplementary pocket occupancy
Physicochemical benchmarking for spirocyclic design
Defined logP, HBD, HBA, and rotatable bond baseline
In silico ADME model calibration; developability risk assessment
Bivalent pharmacophore design studies
Rigid vector presentation of amine and pyrimidine with low rotatable bond count
Simultaneous binding site occupancy; allosteric pocket engagement
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